1-(3-Aminopyridin-4-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopyridin-4-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a piperidine ring substituted with an aminopyridine group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(3-Aminopyridin-4-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyridine and piperidin-4-ol.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and bases such as triethylamine (Et3N) to facilitate the reaction.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Aminopyridin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopyridin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Aminopyridin-4-yl)piperidin-4-ol involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminopyridin-4-yl)piperidin-4-ol can be compared with other similar compounds:
1-(4-Aminopyridin-3-yl)piperidin-4-ol: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.
1-(3-Aminopyridin-2-yl)piperidin-4-ol: Another similar compound with the amino group at a different position on the pyridine ring.
Eigenschaften
Molekularformel |
C10H15N3O |
---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
1-(3-aminopyridin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H15N3O/c11-9-7-12-4-1-10(9)13-5-2-8(14)3-6-13/h1,4,7-8,14H,2-3,5-6,11H2 |
InChI-Schlüssel |
LAFDDVWXRNFACS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=C(C=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.